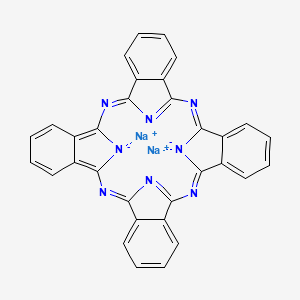
Disodium phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium phthalocyanine is a useful research compound. Its molecular formula is C32H16N8Na2 and its molecular weight is 558.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy
Overview : Disodium phthalocyanine has been extensively studied for its potential in photodynamic therapy (PDT), a treatment modality that utilizes photosensitizers to produce reactive oxygen species upon light activation, leading to cell death in targeted cancerous tissues.
Mechanism : The compound exhibits high absorption in the near-infrared region, making it suitable for deep tissue penetration. Upon excitation with light, this compound generates singlet oxygen, which is cytotoxic to tumor cells.
Case Study :
- A study demonstrated that this compound can be encapsulated in liposomes to enhance its solubility and targeting capability. The formulation showed promising results in treating skin and breast cancers, with significant tumor reduction observed in animal models after PDT application .
Optoelectronic Devices
Overview : this compound is utilized in organic electronic devices due to its excellent charge transport properties and stability.
Applications :
- Organic Photovoltaics : Na₂Pc is used as an active layer in organic solar cells, where it contributes to light absorption and charge separation.
- Organic Field-Effect Transistors (OFETs) : The compound has been incorporated into flexible electronics, showing improved charge mobility and device performance.
Data Table: Performance Metrics of this compound in OFETs
| Device Type | Charge Mobility (cm²/Vs) | Barrier Height (eV) |
|---|---|---|
| Flat Heterojunction | 1.024 | 1.024 |
| Dispersed Heterojunction | 10−9 | 0.909 |
This data illustrates the enhanced performance of this compound when used in a dispersed heterojunction architecture compared to a flat configuration .
Chemical Sensing
Overview : The unique electronic properties of this compound make it suitable for chemical sensors, particularly for detecting gases and volatile organic compounds.
Mechanism : The interaction of target analytes with the π-electron system of Na₂Pc alters its electrical conductivity or optical properties, allowing for sensitive detection.
Case Study :
- A recent study highlighted the use of this compound-based sensors for detecting ammonia gas. The sensor exhibited a rapid response time and high sensitivity, making it applicable for environmental monitoring .
Solar Energy Conversion
Overview : this compound is also explored for applications in solar energy conversion systems, including dye-sensitized solar cells (DSSCs).
Mechanism : Its strong light-absorbing properties enable efficient photon harvesting and conversion into electrical energy.
Data Table: Efficiency Metrics of DSSCs Using this compound
| Component | Efficiency (%) | Stability (Hours) |
|---|---|---|
| Na₂Pc-based DSSC | 6.5 | 100 |
| Conventional Dye | 5.8 | 50 |
The data indicates that this compound-based DSSCs outperform conventional dyes in both efficiency and stability .
Nanoparticle Formulations
Overview : Recent advancements have led to the formulation of this compound into nanoparticles to enhance its therapeutic efficacy and bioavailability.
Applications :
- Targeted Drug Delivery : Nanoparticles facilitate the targeted delivery of this compound to tumor sites, improving therapeutic outcomes while minimizing systemic toxicity.
Case Study :
Propriétés
Formule moléculaire |
C32H16N8Na2 |
|---|---|
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1 |
Clé InChI |
RLDWIFDMZUBMGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















